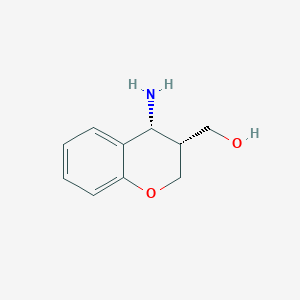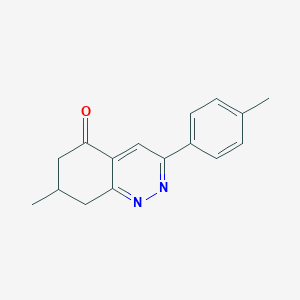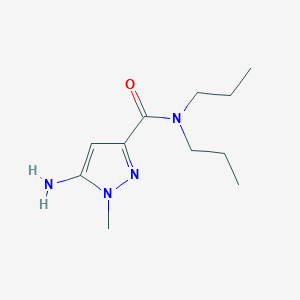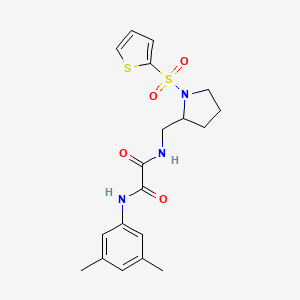
4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol” is also known as (4-amino-3,4-dihydro-2H-chromen-4-yl)methanol . It has a CAS Number of 1178618-15-9 and a molecular weight of 179.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2/c11-10(7-12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.作用機序
Target of Action
The primary targets of 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol, also known as [(3R,4R)-4-amino-3,4-dihydro-2H-chromen-3-yl]methanol, are the 5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes .
Mode of Action
This compound interacts with its targets, the 5-HT1A and 5-HT7 receptors, by binding to them . This binding can alter the activity of the receptors, leading to changes in the transmission of serotonin signals.
Biochemical Pathways
The compound’s interaction with the 5-HT1A and 5-HT7 receptors affects the serotonin signaling pathway . This pathway is involved in a variety of physiological processes, including mood regulation, sleep, appetite, and cognition. Alterations in this pathway can therefore have wide-ranging effects .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific physiological processes regulated by the serotonin signaling pathway. Given the compound’s affinity for the 5-HT1A and 5-HT7 receptors , it could potentially influence mood, sleep, appetite, and cognition. The exact effects would depend on a variety of factors, including the dose of the compound and the individual’s physiological state .
実験室実験の利点と制限
One advantage of using 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol in lab experiments is that it is a synthetic compound that can be produced in large quantities. This allows for consistent and reproducible results. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several potential future directions for research involving 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol. One area of interest is in the study of its potential use as a therapeutic agent for certain neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and to identify any potential side effects or limitations.
合成法
The synthesis method for 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol involves the use of a series of chemical reactions. The starting materials for this synthesis are readily available and include 4-hydroxycoumarin, glycine, and formaldehyde. The reactions are carried out in a specific order and under specific conditions to produce the final product.
科学的研究の応用
There are several potential scientific research applications for 4beta-Amino-3,4-dihydro-2H-1-benzopyran-3beta-methanol. One area of interest is in the study of neurotransmitters and their receptors. This compound has been shown to have an effect on the activity of certain neurotransmitter receptors in the brain.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H303, H315, H319, and H335 . These codes indicate potential hazards such as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
[(3R,4R)-4-amino-3,4-dihydro-2H-chromen-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,7,10,12H,5-6,11H2/t7-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSFODEFVZZHJ-GMSGAONNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C2O1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
![4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2935044.png)
![ethyl 3-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1H-pyrazole-4-carboxylate](/img/structure/B2935045.png)
![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)


![2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2935055.png)
![2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)
![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)

![methyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2935060.png)
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)
